molecular formula C27H17BrN2O3 B11536678 N-(biphenyl-2-yl)-2-(4-bromophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

N-(biphenyl-2-yl)-2-(4-bromophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B11536678
M. Wt: 497.3 g/mol
InChI Key: XBCDMLIZJIWROC-UHFFFAOYSA-N
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Description

N-{[1,1’-BIPHENYL]-2-YL}-2-(4-BROMOPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE is a complex organic compound that features a biphenyl group, a bromophenyl group, and an isoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1,1’-BIPHENYL]-2-YL}-2-(4-BROMOPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE typically involves multiple steps, including the formation of the biphenyl and bromophenyl intermediates, followed by their coupling with the isoindole derivative. One common method involves the Suzuki cross-coupling reaction, where arylboronic acids are coupled with halogenated aromatic compounds in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[1,1’-BIPHENYL]-2-YL}-2-(4-BROMOPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{[1,1’-BIPHENYL]-2-YL}-2-(4-BROMOPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism by which N-{[1,1’-BIPHENYL]-2-YL}-2-(4-BROMOPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1,1’-BIPHENYL]-2-YL}-2-(4-BROMOPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE is unique due to its combination of structural elements, which confer specific chemical and physical properties

Properties

Molecular Formula

C27H17BrN2O3

Molecular Weight

497.3 g/mol

IUPAC Name

2-(4-bromophenyl)-1,3-dioxo-N-(2-phenylphenyl)isoindole-5-carboxamide

InChI

InChI=1S/C27H17BrN2O3/c28-19-11-13-20(14-12-19)30-26(32)22-15-10-18(16-23(22)27(30)33)25(31)29-24-9-5-4-8-21(24)17-6-2-1-3-7-17/h1-16H,(H,29,31)

InChI Key

XBCDMLIZJIWROC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)C5=CC=C(C=C5)Br

Origin of Product

United States

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